molecular formula C15H10N2O3 B12912607 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- CAS No. 57064-92-3

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl-

Katalognummer: B12912607
CAS-Nummer: 57064-92-3
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: SPVNNTSHOHZWJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, and DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Oxadiazole: A parent compound with similar structural features.

    Benzoyl-substituted oxadiazoles: Compounds with benzoyl groups attached to the oxadiazole ring.

    Phenyl-substituted oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring.

Uniqueness

1,3,4-Oxadiazol-2(3H)-one, 3-benzoyl-5-phenyl- is unique due to the presence of both benzoyl and phenyl groups, which may confer distinct biological and chemical properties

Eigenschaften

CAS-Nummer

57064-92-3

Molekularformel

C15H10N2O3

Molekulargewicht

266.25 g/mol

IUPAC-Name

3-benzoyl-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H10N2O3/c18-14(12-9-5-2-6-10-12)17-15(19)20-13(16-17)11-7-3-1-4-8-11/h1-10H

InChI-Schlüssel

SPVNNTSHOHZWJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.